molecular formula C19H25F3N2O6 B12416547 Fluvoxamine-d4 (maleate)

Fluvoxamine-d4 (maleate)

Cat. No.: B12416547
M. Wt: 438.4 g/mol
InChI Key: LFMYNZPAVPMEGP-YNGKOISLSA-N
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Description

Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and various anxiety disorders. The deuterated version, fluvoxamine-d4, is often used as an internal standard in analytical chemistry for the quantification of fluvoxamine by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluvoxamine-d4 (maleate) involves the substitution of hydrogen atoms with deuterium in the fluvoxamine molecule. One method involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials, with n-butanol as the solvent. The substitution reaction is carried out in the presence of an alkali .

Industrial Production Methods

Industrial production of fluvoxamine maleate typically involves dry granulation methods to avoid the impact of damp heat factors on the stability of the compound. This method ensures that the relevant substances remain stable before and after granulation, thereby improving the overall stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluvoxamine-d4 (maleate) undergoes various chemical reactions, including oxidative coupling reactions. For instance, it can react with Brucine-NaIO4 and DCQC to form specific products .

Common Reagents and Conditions

Common reagents used in the reactions involving fluvoxamine-d4 (maleate) include oxidizing agents like NaIO4 and coupling agents like Brucine. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can yield specific derivatives of fluvoxamine-d4 (maleate) that are useful for analytical purposes .

Scientific Research Applications

Fluvoxamine-d4 (maleate) has a wide range of scientific research applications:

Mechanism of Action

Fluvoxamine-d4 (maleate) functions similarly to fluvoxamine by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation and modulate immune responses .

Comparison with Similar Compounds

Fluvoxamine-d4 (maleate) is compared with other SSRIs such as sertraline and fluoxetine. While all these compounds function as SSRIs, fluvoxamine-d4 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical studies. Similar compounds include:

    Sertraline: Another SSRI used to treat depression and anxiety disorders.

Fluvoxamine-d4 (maleate) stands out due to its specific use in analytical chemistry and its enhanced stability provided by deuteration.

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

438.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i9D2,11D2;

InChI Key

LFMYNZPAVPMEGP-YNGKOISLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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